molecular formula C7H9ClN2O B2912443 Methyl picolinimidate hydrochloride CAS No. 403612-90-8

Methyl picolinimidate hydrochloride

Cat. No.: B2912443
CAS No.: 403612-90-8
M. Wt: 172.61
InChI Key: OHPLCNGZNRSUCW-UHFFFAOYSA-N
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Description

Methyl picolinimidate hydrochloride (CAS: 19547-38-7) is an imidoester derivative characterized by a pyridine ring substituted with an imidate group and a methyl ester. It is synthesized via methods described in literature, yielding a boiling point of 105–106°C at 18 mm Hg . This compound is widely used in biochemical research, particularly in modifying amino groups of enzymes like alcohol dehydrogenase to enhance catalytic activity . Its commercial availability is noted in chemical catalogs, with annual sales reflecting its utility in laboratory settings .

Properties

IUPAC Name

methyl pyridine-2-carboximidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c1-10-7(8)6-4-2-3-5-9-6;/h2-5,8H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPLCNGZNRSUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=CC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl picolinimidate hydrochloride can be synthesized through a multi-step process involving the reaction of 2-cyanopyridine with sodium methoxide in anhydrous methanol. The reaction mixture is stirred overnight at room temperature, followed by the addition of acetic acid to neutralize the solution. The resultant product is then precipitated using diethyl ether and filtered to obtain crude methyl picolinimidate .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl picolinimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted picolinimidates, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl picolinimidate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl picolinimidate hydrochloride involves its ability to form stable complexes with metal ions. This property is exploited in various applications, such as protein modification and catalysis. The compound interacts with metal ions through its imidate group, forming chelates that can alter the reactivity and stability of the metal ions .

Comparison with Similar Compounds

5-Methoxypicolinimidamide Hydrochloride (CAS: 1179359-60-4)

  • Structural Similarity : Shares a pyridine backbone but substitutes the methoxy group at the 5-position and features an amidine group instead of an imidate. Similarity score: 0.91 .
  • The methoxy group enhances electron-donating effects, possibly increasing solubility in polar solvents.

Methyl Valerimidate Hydrochloride (CAS: 1030939-72-0)

  • Structural Features : An aliphatic imidate with a pentanecarboximidate chain instead of a pyridine ring .

4-Methoxypicolinimidamide Hydrochloride (Synthonix M37699)

  • Structural Nuances : Methoxy substitution at the 4-position on the pyridine ring, combined with an amidine group .
  • Impact on Function : Positional isomerism (4- vs. 2-substitution in methyl picolinimidate) may influence binding specificity in enzymatic applications.

Functional and Mechanistic Comparisons

Enzyme Activation Profiles

  • Methyl Picolinimidate Hydrochloride: Activates native alcohol dehydrogenase by modifying lysine residues in active sites, increasing turnover numbers by ~2-fold .
  • Chlorobutyramide-Generated Imidoesters: Form cyclic intermediates (e.g., 2-iminotetrahydrofuran) that modify multiple amino groups, rendering methyl picolinimidate ineffective for further activation .
  • Key Contrast : Methyl picolinimidate’s specificity for active-site residues distinguishes it from broader-reactivity imidoesters like chlorobutyramide derivatives.

Chemical Stability and Reactivity

  • Aromatic vs. Aliphatic Imidates : Methyl picolinimidate’s pyridine ring stabilizes the molecule via resonance, whereas aliphatic analogs (e.g., methyl valerimidate) are more prone to hydrolysis .
  • Substituent Effects : Electron-withdrawing groups (e.g., chloride in methyl valerimidate) may reduce nucleophilic attack efficiency compared to methyl picolinimidate’s unsubstituted pyridine .

Tabulated Comparison of Key Properties

Compound CAS Number Core Structure Key Functional Groups Boiling Point (°C) Primary Applications
This compound 19547-38-7 Pyridine ring Imidate, methyl ester 105–106 (at 18 mm Hg) Enzyme activation
5-Methoxypicolinimidamide Hydrochloride 1179359-60-4 Pyridine ring Amidine, 5-methoxy N/A Biochemical modifications
Methyl Valerimidate Hydrochloride 1030939-72-0 Aliphatic chain Imidate, pentanecarboximidate N/A Organic synthesis
4-Methoxypicolinimidamide Hydrochloride Synthonix M37699 Pyridine ring Amidine, 4-methoxy N/A Research applications

Biological Activity

Methyl picolinimidate hydrochloride (MPH) is a compound of interest due to its biological activity, particularly in enzyme modulation and its potential therapeutic applications. This article presents a comprehensive overview of the biological activity of MPH, including detailed research findings, case studies, and data tables.

This compound is characterized by the following chemical formula:

  • Molecular Formula : C7H8N2O·HCl
  • Molecular Weight : 174.61 g/mol

This compound acts primarily as a reagent that modifies lysine residues in proteins through imidation. This modification can lead to changes in enzyme activity, affecting various biochemical pathways. The compound has been shown to interact with several enzymes, leading to either inhibition or activation depending on the context.

Enzyme Modulation Studies

  • Liver Alcohol Dehydrogenase :
    • In studies involving liver alcohol dehydrogenase, methyl picolinimidate was found to modify lysine residues, leading to competitive protection against inactivation by AMP. This suggests that MPH can alter enzyme kinetics and stability .
  • Bovine Pancreatic Deoxyribonuclease A :
    • A reaction with 0.1 M methyl picolinimidate for 24 hours resulted in the modification of nine lysine residues in deoxyribonuclease A. The study indicated that this modification could influence the enzyme's catalytic activity, demonstrating MPH's potential as a tool for studying enzyme function .
  • Metalloenzyme Inhibition :
    • Research indicates that derivatives of picolinic acid, including methyl picolinimidate, exhibit metalloenzyme inhibitory activity. These compounds were screened against various metalloenzymes, showing promising results in inhibiting enzymes like influenza H1N1 N-terminal PA endonuclease and human carbonic anhydrase II .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of methyl picolinimidate derivatives highlighted their ability to inhibit mitochondrial ATP synthase, a critical enzyme in cancer cell metabolism. The study demonstrated that modifications at specific positions could enhance biological activity significantly.

Case Study 2: Antibacterial Properties

In vitro studies on methyl picolinimidate's antibacterial effects showed that it possesses superior stability and activity compared to parent compounds against strains like Bacteroides fragilis. This suggests potential therapeutic applications in treating bacterial infections .

Table 1: Summary of Biological Activities

Activity Type Target Enzyme Effect Reference
Enzyme InhibitionLiver Alcohol DehydrogenaseCompetitive protection
Enzyme ModificationBovine Pancreatic Deoxyribonuclease AResidue modification
Metalloenzyme InhibitionInfluenza H1N1 N-terminal PA endonucleaseSignificant inhibition
Antibacterial ActivityBacteroides fragilisEnhanced stability

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